3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine
Description
3-(Benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine is a quinoline derivative characterized by a benzenesulfonyl group at position 3, a methyl substituent at position 6, and a 4-methoxybenzylamine moiety at position 4 of the quinoline core. Its molecular formula is C₂₄H₂₃N₂O₃S (calculated molecular weight: ~433.5 g/mol), with a logP value of 4.45, indicating moderate lipophilicity suitable for membrane permeability . The compound’s structure includes hydrogen bond acceptors (6) and donors (1), contributing to its polar surface area (54.974 Ų), which may influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-8-13-22-21(14-17)24(26-15-18-9-11-19(29-2)12-10-18)23(16-25-22)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJAQYPJVNBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include phosphorus pentachloride, chlorosulfonic acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The quinoline backbone can intercalate with DNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing quinoline scaffolds and sulfonamide/benzylamine substituents. Key structural variations and their implications for physicochemical properties and biological activity are highlighted.
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular substitution trends.
Impact of Substituents on Physicochemical Properties
Position 6 Modifications :
- Methyl vs. Chloro/Methoxy : The target compound’s 6-methyl group contributes to a lower molecular weight (433.5 vs. 454.0 for 6-chloro analog) and reduced electronegativity compared to chloro derivatives. Methoxy substituents (e.g., in ) increase polarity and aqueous solubility.
- Chloro Substituents : Chlorine at position 6 (as in ) enhances lipophilicity (logP ~4.8) and may improve target binding via halogen bonding .
- Position 4 Modifications: 4-Methoxybenzyl vs.
- Benzenesulfonyl Group: Present in all analogs, this group contributes to strong electron-withdrawing effects, stabilizing the quinoline core and influencing binding interactions with biological targets (e.g., enzymes or receptors) .
Biological Activity
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that allows it to interact with various biological targets, making it a candidate for further research in drug development.
Structural Characteristics
The compound's structure includes:
- Quinoline Core : A bicyclic structure known for its diverse biological activities.
- Benzenesulfonyl Group : Enhances solubility and may contribute to enzyme interactions.
- Methoxyphenylmethyl Group : Potentially increases selectivity towards specific biological targets.
Biological Activity Overview
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities such as:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Activity : Quinoline derivatives are known to possess antibacterial and antifungal properties, potentially through interference with microbial metabolic pathways.
- Antimalarial Effects : Some analogs have demonstrated activity against Plasmodium falciparum, the causative agent of malaria, suggesting a possible mechanism involving heme binding.
The mechanism of action for 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine is hypothesized to involve:
- Binding to Enzymes/Receptors : The benzenesulfonyl group may facilitate strong interactions with active sites on target proteins.
- Modulation of Biochemical Pathways : By interacting with specific enzymes, the compound can alter signaling pathways related to cell growth and apoptosis.
Research Findings and Case Studies
- Anticancer Activity : In vitro studies have shown that similar quinoline derivatives inhibit the growth of several cancer cell lines. For example, compounds with structural similarities have been reported to exhibit IC50 values below 1 µM against breast cancer cells, indicating potent activity .
- Antimicrobial Studies : Research has highlighted the effectiveness of quinoline derivatives against various bacterial strains. A study demonstrated that compounds similar to 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Antimalarial Activity : A series of studies evaluated the antimalarial effects of quinoline derivatives. One study found that certain analogs showed IC50 values less than 500 nM against chloroquine-sensitive strains of P. falciparum, suggesting that modifications at specific positions on the quinoline ring can enhance activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Target Organism |
|---|---|---|---|
| Compound A | Anticancer | <1 | Breast Cancer |
| Compound B | Antibacterial | 0.5 | E. coli |
| Compound C | Antimalarial | <0.5 | P. falciparum |
| Compound D | Antifungal | 2 | C. albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
